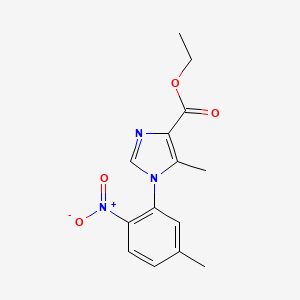

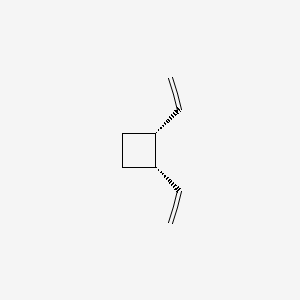

![molecular formula C29H50O2 B1149799 (8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol CAS No. 113626-76-9](/img/structure/B1149799.png)

(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of cyclopenta[a]phenanthrenes, which are structurally related to the compound , has been explored through various methods over the years. One approach involves the aromatisation of diketones with saturated rings C and D, leading to derivatives like 15,16-dihydro-17-oxocyclopenta[a]phenanthrene and its analogues through a discussed mechanism of aromatisation (Coombs, 1966). This method highlights the complexity and the precise conditions required for synthesizing such intricate molecules.

Molecular Structure Analysis

The molecular structure of related cyclopenta[a]phenanthrene derivatives reveals a significant variation in the relative orientations of peripheral groups, as well as the conformation about specific bonds. For instance, the asymmetric unit of "5,22-Stigmastadien-3β-yl p-toluenesulfonate" shows two independent molecules with significant differences in the orientations of peripheral groups, demonstrating the complexity and variability in the molecular structure of such compounds (Ketuly et al., 2010).

Chemical Reactions and Properties

Cyclopenta[a]phenanthrenes undergo various chemical reactions, including aromatisation and cyclization, influenced by the presence of specific functional groups and the conditions of the reaction environment. For example, the cyclization reactions of long-lived phenanthren-9-yl cations show the influence of acidity on the reaction's direction, demonstrating the sensitivity of these compounds to the reaction conditions (Sal’nikov et al., 2013).

Physical Properties Analysis

The physical properties of cyclopenta[a]phenanthrenes and their derivatives, such as crystal structure and hydrogen bonding patterns, are crucial for understanding their behavior in various applications. The crystal structure analysis of "3β-acetoxyandrosta-5,16-dien-17-yl trifluoromethanesulfonate" reveals the conformation of its fused four-ring steroidal system and the weak intermolecular interactions that link the molecules into layers, indicative of the intricate intermolecular forces at play (Zhou et al., 2015).

Chemical Properties Analysis

The chemical properties of cyclopenta[a]phenanthrenes, such as reactivity towards different chemical agents and the formation of specific derivatives through chemical reactions, are essential for their potential applications and understanding their behavior under various chemical conditions. The synthesis and mutagenicity testing of synthetic metabolites of cyclopenta[a]phenanthrenes highlight the chemical reactivity and potential biological interactions of these compounds, shedding light on their chemical properties and interactions (Papaparaskeva-Petrides et al., 1993).

Safety and Hazards

Propriétés

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(31)26-16-21(30)12-14-29(26,6)25(22)13-15-28(23,24)5/h16,18-25,27,30-31H,7-15,17H2,1-6H3/t19-,20-,21?,22+,23-,24+,25+,27?,28-,29-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOUCIUZOGLWLAN-JNQQNOQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC(C4=CC(CCC34C)O)O)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(C4=CC(CC[C@]34C)O)O)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.